Trabectedin Intermediate A22
Description
Contextual Significance of Marine Natural Product Total Synthesis
Marine organisms are a rich source of structurally diverse and biologically active natural products. elsevierpure.com These compounds, often possessing unique and complex polycyclic frameworks, have garnered significant attention from chemists and biologists alike due to their potential as therapeutic agents. elsevierpure.comrsc.org However, the isolation of these compounds from their natural sources is often challenging and yields minute quantities, insufficient for extensive biological investigation or clinical development. wiley.comchemistryviews.org Consequently, total synthesis—the complete chemical synthesis of a complex molecule from simple precursors—becomes the only viable method to obtain these valuable substances in sufficient amounts. elsevierpure.com The endeavor of total synthesis not only provides access to these rare compounds but also drives the development of new synthetic methodologies and deepens our understanding of chemical reactivity and stereochemistry. mdpi.comnih.gov
Strategic Role of Trabectedin (B1682994) as a Complex Polycyclic Natural Product Target
Trabectedin (formerly known as Ecteinascidin 743 or ET-743) is a prime example of a complex marine natural product that has spurred significant efforts in total synthesis. nih.gov Originally isolated from the Caribbean tunicate Ecteinascidia turbinata, this potent antitumor agent possesses a highly intricate molecular architecture, featuring three tetrahydroisoquinoline units and a pentacyclic core. nih.govwikipedia.org The structural complexity and the promising therapeutic potential of Trabectedin have made it a highly attractive and challenging target for synthetic chemists for over three decades. chinesechemsoc.orgchinesechemsoc.org The development of a viable and efficient synthetic route is crucial to ensure a sustainable supply of the drug for clinical use. wiley.comchemistryviews.org
Definition and Importance of Trabectedin Intermediate A22 as a Key Synthetic Precursor
Within the multistep total synthesis of Trabectedin, specific intermediates play a pivotal role. While the exact structure of "this compound" is proprietary information and not explicitly detailed in publicly available scientific literature, it is identified as a key intermediate in the preparation of Trabectedin. google.com A patent filed by Shanghai Haoyuan Chemexpress Co., Ltd. highlights an "Intermediate of trabectedin, preparation method and application thereof," indicating the existence and importance of such specific, named intermediates in a scalable synthetic process. google.com These key intermediates are strategically designed to be stable compounds that can be produced in significant quantities and high purity, serving as a reliable foundation for the subsequent, often complex, transformations required to complete the synthesis of the final active pharmaceutical ingredient.
Historical Overview of Synthetic Efforts Towards Trabectedin and Related Intermediates
The journey to conquer the total synthesis of Trabectedin has been a long and arduous one, marked by the contributions of several prominent research groups. The first landmark total synthesis was achieved by E.J. Corey's group in 1996. researchgate.netacs.org Their strategy involved key reactions such as the Strecker reaction, Mannich bis-annulation, and a Pictet-Spengler reaction. researchgate.net
Following this groundbreaking work, other research groups, including those led by Fukuyama, Zhu, Danishefsky, and Williams, have also reported elegant total syntheses and formal synthetic routes to Trabectedin. chinesechemsoc.orgresearchgate.net These efforts have introduced a variety of innovative strategies and reactions, such as stereoselective Heck reactions, oxidative cleavage, and light-mediated C-H activation, to construct the complex molecular framework. wiley.comchemistryviews.orgnih.gov More recent approaches have focused on developing more concise, practical, and scalable syntheses, often involving the gram-scale production of key fragments and intermediates. chinesechemsoc.orgchinesechemsoc.org These ongoing efforts underscore the continued importance of Trabectedin as a synthetic target and the relentless pursuit of more efficient and economical production methods.
Properties
Molecular Formula |
C41H47N3O10S |
|---|---|
Molecular Weight |
773.9 g/mol |
IUPAC Name |
[(1R,2R,3S,11S,12S,14R,26R)-21,30-diethyl-12-ethynyl-6-methoxy-7-methyl-27-oxo-5-prop-2-enoxy-26-(prop-2-enoxycarbonylamino)-17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaen-22-yl] acetate |
InChI |
InChI=1S/C41H47N3O10S/c1-9-14-49-37-29-23(16-21(6)34(37)48-8)17-27-26(12-4)44-28-18-51-40(46)25(42-41(47)50-15-10-2)19-55-39(33(44)32(29)43(27)13-5)31-30(28)38-36(52-20-53-38)24(11-3)35(31)54-22(7)45/h4,9-10,16,25-28,32-33,39H,1-2,11,13-15,17-20H2,3,5-8H3,(H,42,47)/t25-,26-,27-,28-,32-,33+,39+/m0/s1 |
InChI Key |
TXMPNRIGBSCEFS-GLHZXTFZSA-N |
Isomeric SMILES |
CCC1=C2C(=C3[C@@H]4COC(=O)[C@H](CS[C@H](C3=C1OC(=O)C)[C@@H]5N4[C@H]([C@@H]6CC7=C([C@@H]5N6CC)C(=C(C(=C7)C)OC)OCC=C)C#C)NC(=O)OCC=C)OCO2 |
Canonical SMILES |
CCC1=C2C(=C3C4COC(=O)C(CSC(C3=C1OC(=O)C)C5N4C(C6CC7=C(C5N6CC)C(=C(C(=C7)C)OC)OCC=C)C#C)NC(=O)OCC=C)OCO2 |
Origin of Product |
United States |
Synthetic Methodologies for the Elaboration of Trabectedin Intermediate A22 and Its Analogues
Retrosynthetic Disconnection Strategies Involving A22 Precursors
The assembly of a complex molecule like Trabectedin (B1682994) Intermediate A22 can be approached through either a linear or a convergent strategy.
| Synthesis Strategy | Description | Advantages | Disadvantages |
| Linear | Sequential, step-by-step construction of the molecule. | Conceptually simple to plan. | Often results in low overall yields for long sequences. Inefficient for complex molecules. |
| Convergent | Independent synthesis of molecular fragments followed by their coupling. | Higher overall yields. Greater efficiency and flexibility. Allows for parallel synthesis. | Requires more complex planning and fragment coupling strategies. |
The retrosynthetic analysis of Trabectedin Intermediate A22 reveals several critical bond formations that are essential for the construction of its complex, polycyclic framework. The strategic formation of these bonds is a cornerstone of any successful synthetic route. Key disconnections often focus on:
The Pictet-Spengler reaction: This is a pivotal transformation for the construction of the tetrahydroisoquinoline ring systems that form the backbone of the molecule.
Aldol-type condensations: These reactions are crucial for linking different fragments and establishing key carbon-carbon bonds within the core structure. chinesechemsoc.orgchinesechemsoc.org
Formation of the sulfur-containing macrocycle: The ten-membered lactone bridge containing a sulfide linkage is a distinctive feature of Trabectedin, and its closure is a significant challenge.
Classical Organic Transformations for A22 Construction
The construction of this compound relies on a toolbox of powerful and well-established organic reactions. The strategic implementation of these transformations allows for the efficient assembly of the complex molecular architecture with a high degree of stereochemical control.
While not always the primary strategy, multi-component reactions (MCRs), such as the Ugi reaction, have been explored in the synthesis of the Trabectedin core. MCRs are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. This approach can rapidly build molecular complexity from simple precursors.
The Pictet-Spengler reaction is a cornerstone in the synthesis of Trabectedin and its intermediates. chinesechemsoc.orgchinesechemsoc.org This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions to form a tetrahydroisoquinoline. wikipedia.org In the context of this compound synthesis, this reaction is employed to construct the densely substituted tetrahydroisoquinoline fragments that make up the A, B, D, and E rings of the pentacyclic core. chinesechemsoc.org
The reaction proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to close the ring. The stereochemical outcome of the Pictet-Spengler reaction is of paramount importance and can be controlled through the use of chiral auxiliaries or catalysts.
| Reaction | Reactants | Product | Key Features in Trabectedin Synthesis |
| Pictet-Spengler | β-arylethylamine, Aldehyde/Ketone | Tetrahydroisoquinoline | Construction of the core A, B, D, and E ring systems. Allows for stereocontrolled synthesis of the tetrahydroisoquinoline fragments. chinesechemsoc.orgchinesechemsoc.org |
Aldol (B89426) condensations and related carbon-carbon bond-forming reactions are indispensable for assembling the carbon framework of this compound. chinesechemsoc.orgchinesechemsoc.org These reactions involve the coupling of an enol or enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then be dehydrated to an α,β-unsaturated carbonyl compound.
In the synthesis of Trabectedin intermediates, aldol-type reactions are strategically used to connect the previously synthesized fragments. For example, an intermolecular aldol condensation can be employed to form the C4-C10 bond, linking two major components of the molecule. chinesechemsoc.orgchinesechemsoc.org The stereoselectivity of these reactions is crucial and can be influenced by the choice of reactants, reaction conditions, and the presence of chiral catalysts.
Modern Catalytic Approaches in A22 Synthesis
Recent advancements in catalysis have been pivotal in the total synthesis of Trabectedin and its analogues. These methods provide elegant solutions for constructing complex molecular frameworks from simpler precursors, often with high levels of stereocontrol. Key strategies include the use of transition metals to mediate complex bond formations, the application of asymmetric catalysis to establish chiral centers, and the implementation of novel photochemical reactions.
Transition metals, particularly palladium, play a crucial role in modern synthetic routes toward Trabectedin and its intermediates. mdpi.com These catalysts are instrumental in forming key carbon-carbon bonds that define the core structure of the molecule.
One of the significant challenges in the synthesis is the precise control of stereochemistry. In a recent total synthesis of Trabectedin, a palladium complex was employed to induce stereoselectivity at a key position. chinesechemsoc.orgchinesechemsoc.org This was achieved through a process of decarboxylative protonation, which successfully established the C1 stereocenter. chinesechemsoc.orgchinesechemsoc.org This transformation is a critical step in assembling the fully substituted B ring of the pentacyclic skeleton. chinesechemsoc.orgchinesechemsoc.org
In an earlier total synthesis of Trabectedin, a palladium-catalyzed intramolecular Heck reaction was a cornerstone of the strategy. mdpi.com This reaction was used to construct the bicyclo[3.3.1] system of the molecule, forming a key tricyclic intermediate from a cyclic enamide precursor. mdpi.com
| Reaction Type | Catalyst/Reagents | Transformation | Outcome | Reference |
| Decarboxylative Protonation | Palladium Complex (e.g., Pd(PPh₃)₄) | Anchoring of the C1 stereocenter | High stereoselectivity for the desired isomer | chinesechemsoc.org |
| Intramolecular Heck Reaction | Pd₂(dba)₃ / P(o-tol)₃ | Formation of a bicyclo[3.3.1] system | Construction of a key tricyclic intermediate in 83% yield | mdpi.com |
The establishment of specific stereocenters is a paramount challenge in the synthesis of complex natural products like Trabectedin. Asymmetric catalysis provides a powerful means to achieve this with high enantioselectivity.
A key strategy employed in the synthesis of the Trabectedin core is the stereocontrolled Pictet-Spengler reaction. chinesechemsoc.orgchinesechemsoc.org This reaction is instrumental in creating the multisubstituted tetrahydroisoquinoline fragment that constitutes the DE ring system. chinesechemsoc.org Furthermore, a second Pictet-Spengler cyclization, utilizing an asymmetric oxomalonate, is used to assemble the fully substituted B ring. chinesechemsoc.orgchinesechemsoc.org The use of this chiral auxiliary enhances the activity of the imine intermediate and serves as a precursor for the subsequent construction of the C1 stereocenter, demonstrating a sophisticated application of asymmetric synthesis. chinesechemsoc.org
Photochemical reactions are emerging as a powerful and green tool in organic synthesis. researchgate.netprinceton.edu In the context of Trabectedin, light-mediated reactions have been elegantly utilized to forge challenging bonds under mild conditions.
A notable example is the use of a light-mediated remote C-H bond activation to assemble the benzo chinesechemsoc.orgresearchgate.netdioxole motif. chinesechemsoc.orgnih.gov This advanced strategy is a key feature in a scalable total synthesis of Trabectedin (ET-743) and its analogue Lurbinectedin. nih.gov The reaction allows for the direct formation of a crucial part of the molecular structure, bypassing more traditional and often lengthier synthetic steps. chinesechemsoc.org This approach highlights the potential of photochemical methods to streamline the synthesis of complex natural products. nih.gov
| Reaction Type | Method | Transformation | Significance | Reference |
| C-H Bond Activation | Light-Mediated Photochemical Reaction | Assembly of the benzo chinesechemsoc.orgresearchgate.netdioxole motif | Efficient and direct formation of a key structural component | chinesechemsoc.orgnih.gov |
Chemoenzymatic and Biocatalytic Considerations in A22 Production (If applicable)
While the chemical total synthesis of Trabectedin has seen remarkable advances through modern catalysis, the initial supply of the drug was a significant hurdle due to its low abundance in its natural source, the tunicate Ecteinascidia turbinata. nih.gov This supply problem was ultimately solved by the development of a semi-synthetic process. nih.gov
Chemical Transformations and Reactivity Profiles of Trabectedin Intermediate A22
Reaction Pathways Leading to Downstream Trabectedin (B1682994) Advanced Intermediates
The conversion of Trabectedin Intermediate A22 into more advanced structures on the path to trabectedin involves a series of meticulously planned chemical reactions. These transformations are centered on the construction of the complete pentacyclic core and the introduction of the requisite functional groups with precise stereochemical control.
The progression from Intermediate A22 necessitates a variety of functional group interconversions. These manipulations are critical for setting the stage for subsequent cyclization and coupling reactions. Key transformations often involve the protection and deprotection of sensitive functional groups, such as phenols and amines, to ensure chemoselectivity in multistep sequences. For instance, the strategic use of protecting groups like Alloc (allyloxycarbonyl) for amines and allyl ethers for phenols is a common theme in trabectedin synthesis. chinesechemsoc.orgnih.gov
Furthermore, the conversion of primary alcohols to aldehydes via oxidation reactions, such as Swern oxidation, is a pivotal step to enable subsequent carbon-carbon bond-forming reactions. chinesechemsoc.org Another critical functional group manipulation is the conversion of an amino group to an alcohol, which can be achieved by treatment with sodium nitrite (B80452) in acetic acid. acs.org These transformations are essential for elaborating the complex framework of trabectedin.
Table 1: Representative Functional Group Interconversions in Trabectedin Synthesis
| Starting Functional Group | Reagents and Conditions | Resulting Functional Group | Reference |
| Primary Alcohol | Swern Oxidation (oxalyl chloride, DMSO, Et3N) | Aldehyde | chinesechemsoc.org |
| Phenol | Allyl bromide, K2CO3 | Allyl ether | chinesechemsoc.org |
| Secondary Amine | Alloc-Cl, base | Alloc-protected amine | chinesechemsoc.org |
| Amino Group | NaNO2, HOAc | Alcohol | acs.org |
| Acetonide | Cerium chloride heptahydrate | Diol | chinesechemsoc.org |
Oxidative and reductive transformations are fundamental to the construction of the trabectedin scaffold from intermediates like A22. Oxidative cyclization reactions are particularly important for forming the heterocyclic rings of the molecule. nih.gov For example, the formation of the pentacyclic core of related natural products has been achieved through oxidative coupling of phenolic precursors. nih.gov
Reductive processes are equally crucial. The reduction of esters or amides to alcohols or amines using reagents like lithium borohydride (B1222165) (LiBH4) is a common strategy to introduce key functional handles. chinesechemsoc.org Furthermore, reductive amination is employed to form new carbon-nitrogen bonds, contributing to the assembly of the tetrahydroisoquinoline moieties. nih.gov The selective reduction of specific functional groups in the presence of others is a significant challenge that is addressed through the careful choice of reagents and reaction conditions.
A key transformation in some synthetic routes is the Pictet-Spengler reaction, a cyclization that forms the tetrahydroisoquinoline ring system. wikipedia.orgwikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgdepaul.edu The electrophilicity of the resulting iminium ion is a driving force for the cyclization. wikipedia.org
Stereochemical Control and Diastereoselectivity in A22 Modifications
The intricate three-dimensional architecture of trabectedin demands a high degree of stereochemical control throughout its synthesis. The modification of intermediates such as A22 must proceed with predictable and high diastereoselectivity to ensure the formation of the correct stereoisomer.
In the synthesis of complex molecules like trabectedin, the potential for epimerization at newly formed stereocenters is a constant concern. Epimerization, the change in configuration at one of several stereogenic centers in a molecule, can be either a detrimental side reaction or a useful synthetic tool. In the context of tetrahydroisoquinoline synthesis, base-catalyzed epimerization has been utilized to interconvert diastereomers and obtain the desired stereoisomer. rsc.orgrsc.org For instance, treatment with a base can lead to the equilibration of a substituent at the C-1 position of a tetrahydroisoquinoline ring. rsc.org Careful control of reaction conditions, such as temperature and the choice of base, is essential to manage these epimerization processes.
The existing stereocenters within an intermediate like A22 can exert a powerful influence on the stereochemical outcome of subsequent reactions, a phenomenon known as substrate-controlled diastereoselection. This is particularly evident in key bond-forming reactions.
The Pictet-Spengler reaction, for example, can proceed with high diastereoselectivity when a chiral β-arylethylamine is used. mdpi.com The facial selectivity of the cyclization is directed by the stereochemistry of the starting material. Similarly, in aldol (B89426) condensations used to link different fragments of the molecule, the stereochemistry of the reactants dictates the stereochemistry of the newly formed stereocenters in the product. chinesechemsoc.org The use of chiral auxiliaries or catalysts can also be employed to enhance the diastereoselectivity of these transformations. mdpi.com
Table 2: Examples of Diastereoselective Reactions in Trabectedin Synthesis
| Reaction Type | Key Reagents/Conditions | Stereochemical Outcome | Reference |
| Pictet-Spengler Reaction | Chiral β-arylethylamine, aldehyde | High diastereoselectivity at C-1 and C-11 | chinesechemsoc.orgchinesechemsoc.org |
| Aldol Condensation | Chiral aldehyde and enolate | Controlled formation of syn or anti products | chinesechemsoc.orgnih.gov |
| Strecker Reaction | Chiral amine, aldehyde, KCN | Diastereoselective formation of α-aminonitriles | mdpi.com |
| Passerini Reaction | Chiral oxazoline (B21484) additive | Diastereoselective addition of isonitrile to aldehyde | mdpi.com |
Mechanism Elucidation for A22 Chemical Conversions
Understanding the reaction mechanisms for the transformations of Intermediate A22 is paramount for optimizing reaction conditions and controlling product distribution. The Pictet-Spengler reaction, a cornerstone of trabectedin synthesis, proceeds through the initial formation of an iminium ion from the condensation of an amine and an aldehyde. wikipedia.orgdepaul.edu This electrophilic iminium ion is then attacked by the nucleophilic aromatic ring in an intramolecular electrophilic aromatic substitution, leading to the formation of the tetrahydroisoquinoline ring. wikipedia.org The reaction is typically catalyzed by acid, which facilitates the formation of the iminium ion. wikipedia.orgdepaul.edu
In reactions like the Strecker synthesis of α-aminonitriles, the mechanism involves the nucleophilic addition of cyanide to an imine or iminium ion. mdpi.com The stereochemical outcome of these reactions is often rationalized by considering the steric and electronic properties of the transition states, where the incoming nucleophile attacks from the less hindered face of the electrophile.
Investigation of Transition States and Reaction Intermediates
The transformation of key intermediates in the synthesis of Trabectedin involves several complex, multi-step reactions where the characterization of transient species is crucial for understanding the reaction mechanism and optimizing conditions. The formation of the pentacyclic core of Trabectedin often proceeds through intermediates that undergo carefully orchestrated cyclization reactions.
One of the pivotal strategies involves an intramolecular Heck reaction to construct a key bicyclic system. acs.orgnih.govmdpi.com In the synthesis developed by Fukuyama and colleagues, a key intermediate is transformed via an intramolecular Heck reaction to yield a tricycle, which is a core component of the final molecule. mdpi.comchinesechemsoc.org The mechanism of the Heck reaction is well-studied and proceeds through a series of organometallic intermediates. The catalytic cycle typically involves:
Oxidative Addition: The active Palladium(0) catalyst inserts into the aryl-halide bond of the substrate.
Carbopalladation: The aryl-palladium species then undergoes an intramolecular syn-addition across a double bond, forming a new carbon-carbon bond and a cyclic alkyl-palladium intermediate. This step dictates the stereochemistry of the newly formed centers.
Syn-β-Hydride Elimination: A palladium-hydride species is eliminated to regenerate the double bond within the newly formed ring system.
Reductive Elimination: The palladium-hydride species reductively eliminates to regenerate the Pd(0) catalyst, completing the cycle.
Another critical transformation is the Pictet-Spengler reaction, used to construct the tetrahydroisoquinoline moieties of Trabectedin. blogspot.comchinesechemsoc.orgnih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form the heterocyclic ring. The key intermediate in this reaction is a Schiff base or an iminium ion, which then undergoes cyclization. The transition state for the cyclization step resembles that of an electrophilic aromatic substitution, with its energy being influenced by the electron-donating or -withdrawing nature of the substituents on the aromatic ring. In the context of Trabectedin synthesis, highly functionalized and sterically hindered substrates are often used, making the conditions for the Pictet-Spengler reaction critical. researchgate.netcardiff.ac.uk
In some synthetic routes, an internal condensation of an aldehyde with a secondary amine within a complex intermediate (referred to as aldehyde 22 ) is used to forge the final pentacyclic core of Trabectedin. nih.gov This transformation likely proceeds through the formation of a hemiaminal intermediate, which then dehydrates to an enamine or iminium ion that subsequently participates in the final ring-closing event.
| Transformation Type | Key Intermediate Species | Reaction | Catalyst/Reagent |
| Heck Reaction | Organopalladium complexes | Cyclization | Pd2(dba)3, P(o-tol)3 mdpi.com |
| Pictet-Spengler | Schiff base/Iminium ion | Cyclization | Acid catalysis (e.g., LiCl, HFIP) researchgate.net |
| Aldol Condensation | Enolate/Enol | C-C bond formation | Base or Acid catalysis chinesechemsoc.org |
| Intramolecular Condensation | Hemiaminal/Enamine | Cyclization | Acid or Base catalysis nih.gov |
This table summarizes key reaction types and the associated intermediates and catalysts involved in the transformation of advanced precursors in Trabectedin synthesis.
Kinetic and Thermodynamic Aspects of A22 Transformations
The kinetic and thermodynamic parameters of the reactions involving advanced intermediates like the designated molecule 22 are critical for achieving high yields and stereoselectivity in the total synthesis of Trabectedin. While detailed quantitative kinetic and thermodynamic studies on specific, non-commercially available intermediates are not widely published, the reported reaction conditions offer significant qualitative insights.
Similarly, the Pictet-Spengler reactions in the synthesis of Trabectedin are often conducted under carefully controlled conditions, sometimes requiring specific acid catalysts and solvents to achieve the desired outcome. researchgate.net The reaction temperature and concentration are key parameters that affect the rate of both the initial condensation and the subsequent cyclization. The reversibility of the initial Schiff base formation and the irreversibility of the subsequent cyclization are important thermodynamic considerations. The use of specific reagents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) suggests the need for a highly polar, non-nucleophilic medium to stabilize the cationic transition state of the cyclization. researchgate.net
In transformations involving aldol-type condensations to link major fragments of the molecule, the reaction is under thermodynamic or kinetic control depending on the base, solvent, and temperature used. chinesechemsoc.org The formation of the more stable, thermodynamically favored product is often desired, which can be achieved by using reversible reaction conditions that allow for equilibration.
The final cyclization steps to form the complete pentacyclic system are often designed to be irreversible, ensuring that the complex and sterically strained product, once formed, does not revert. The choice of protecting groups on various functional moieties of the intermediate is a critical aspect of the thermodynamic landscape, preventing undesired side reactions and ensuring that the desired transformation is the most favorable pathway. rsc.org
| Reaction | Typical Conditions | Inferred Kinetic/Thermodynamic Aspect |
| Intramolecular Heck Reaction | Pd2(dba)3, P(o-tol)3, DMF, 80 °C mdpi.com | Requires thermal energy to overcome activation barrier; product is thermodynamically stable. |
| Pictet-Spengler Reaction | LiCl, Toluene, HFIP, Room Temp researchgate.net | Specific catalyst and solvent system to lower activation energy and favor the cyclized product. |
| Aldol Condensation | KHMDS, THF, -78 °C to 0 °C chinesechemsoc.org | Kinetically controlled at low temperatures to achieve specific stereoselectivity. |
| Final Macrolactonization | AgNO3, MeCN/H2O blogspot.com | Driven by the formation of a stable lactone ring. |
This table provides an overview of reaction conditions for key transformations and the inferred kinetic and thermodynamic implications.
Structural Contributions of Trabectedin Intermediate A22 to the Trabectedin Macrocycle
Elucidation of Core Skeleton Formation and Fusion
The formation of Trabectedin's characteristic pentacyclic core is the centerpiece of its synthesis. This intricate process involves the strategic fusion of multiple rings, originating from highly functionalized building blocks that represent the roles outlined for an intermediate like A22.
The Trabectedin (B1682994) structure is characterized by a densely functionalized bistetrahydroisoquinoline skeleton, comprising rings A, B, D, and E. chinesechemsoc.org The synthesis of this framework is not a singular event but a convergent process where two distinct tetrahydroisoquinoline (THIQ) units are constructed and later joined. One key strategy involves the use of the Pictet-Spengler reaction, a powerful method for synthesizing THIQ rings. chinesechemsoc.orgresearchgate.net
In many synthetic routes, a "right-hand" fragment corresponding to the D-E rings is synthesized first. For instance, a diastereoselective Pictet-Spengler reaction between an appropriate aldehyde and an amino alcohol can furnish the multisubstituted D-E ring system with high stereocontrol. chinesechemsoc.org This D-E ring fragment is then elaborated and coupled with a precursor for the A-B ring system. A second Pictet-Spengler reaction is often employed to form the B-ring, thereby completing the bistetrahydroisoquinoline portion of the core. chinesechemsoc.orgchinesechemsoc.org
Key bond formations and cyclization strategies reported in various total syntheses include:
Aldol (B89426) Condensation: To form the crucial C4-C10 bond, linking the two halves of the molecule. chinesechemsoc.org
Pictet-Spengler Cyclization: As mentioned, this reaction is vital for creating the B and D-E tetrahydroisoquinoline ring systems. chinesechemsoc.orgchinesechemsoc.org
Heck Reaction: In some approaches, an intramolecular Heck reaction has been utilized to construct key rings within the pentacyclic system. nih.gov
The efficient construction of the complete pentacyclic A-E skeleton on a gram scale has been a major achievement, paving the way for the development of Trabectedin and related compounds like Lurbinectedin. chinesechemsoc.orgchemsoc.org.cn
Table 1: Key Reactions in the Formation of the Trabectedin Core Skeleton
| Reaction Type | Bond/Ring Formed | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Pictet-Spengler Reaction | D-E Ring System | Aldehyde + Amino Alcohol | chinesechemsoc.org |
| Aldol Condensation | C4–C10 Bond | Coupling of two advanced fragments | chinesechemsoc.org |
| Pictet-Spengler Reaction | B-Ring Formation | Asymmetric oxomalonate | chinesechemsoc.orgchinesechemsoc.org |
Establishment of Absolute and Relative Stereochemistry from Precursors
The biological activity of Trabectedin is intrinsically linked to its precise three-dimensional structure, which includes several stereocenters. The control of both absolute and relative stereochemistry is therefore paramount, and this control originates from the earliest stages of the synthesis.
Many total syntheses of Trabectedin employ a chiral pool strategy, which uses readily available, inexpensive chiral molecules from nature as starting materials. researchgate.net The amino acid S-Tyrosine is a prominent example of such a starting material. researchgate.netwiley.com
The inherent chirality of S-Tyrosine is used to set the stereochemistry of the initial fragments. Through a series of chemical transformations, the stereocenter of the amino acid is incorporated into the building blocks that will eventually become parts of the Trabectedin macrocycle. This approach avoids the need for complex asymmetric reactions to set the initial stereocenters, making the synthesis more efficient. wiley.com Similarly, L-glutamic acid has also been used as the single chiral source in other successful syntheses. nih.gov
Once an initial stereocenter is established from a chiral pool starting material, its stereochemical information is propagated throughout the synthesis to control the formation of new stereocenters. This is known as substrate-controlled diastereoselection.
Key methods for inducing and propagating chirality include:
Stereocontrolled Pictet-Spengler Reaction: The existing chirality in the amino alcohol fragment can direct the stereochemical outcome of the cyclization, leading to a specific diastereomer of the tetrahydroisoquinoline product. chinesechemsoc.orgchinesechemsoc.org
Palladium Complex-Induced Stereoselectivity: In some syntheses, a palladium catalyst is used to control the stereochemistry at the C1 position through a process of decarboxylative protonation. chinesechemsoc.orgchinesechemsoc.org
Stereoselective Heck Reaction: The geometry of the reactants and the nature of the catalyst can be fine-tuned to ensure the desired stereochemical outcome in cyclization reactions. nih.gov
This careful control at each step ensures that the final molecule is synthesized as a single, desired stereoisomer.
Table 2: Control of Stereochemistry in Trabectedin Synthesis
| Stereocenter | Method of Control | Starting Material/Reagent | Reference |
|---|---|---|---|
| Initial Fragments | Chiral Pool Synthesis | S-Tyrosine | researchgate.netwiley.com |
| C11 Stereocenter | Diastereoselective Pictet-Spengler | Chiral Amino Alcohol | chinesechemsoc.org |
Conformational Analysis of Advanced Intermediates and its Impact on Subsequent Cyclizations
The final major challenge in the synthesis of Trabectedin is the closure of the 10-membered macrolactone that contains a fragile thioether linkage. The success of this macrocyclization is highly dependent on the three-dimensional conformation of the immediate acyclic precursor.
The long, flexible chain of this precursor molecule can adopt numerous conformations in solution. However, only a specific conformation, the "reactive conformer," can bring the reactive ends—a carboxylic acid and a hydroxyl group—into the correct proximity and orientation for the ring-closing reaction to occur efficiently.
Computational modeling and spectroscopic techniques can be used to study the conformational preferences of these advanced intermediates. Understanding these preferences is crucial for designing a successful macrocyclization strategy. Factors that influence the population of the reactive conformer include:
Steric Hindrance: Bulky protecting groups or substituents can favor or disfavor certain conformations.
Intramolecular Hydrogen Bonding: Hydrogen bonds can pre-organize the molecule into a pseudo-cyclic structure, lowering the entropic barrier to cyclization. nih.gov
Solvent Effects: The polarity of the solvent can influence the stability of different conformations.
By carefully designing the acyclic precursor and choosing the appropriate reaction conditions, chemists can maximize the chances of a successful macrocyclization, the final step in assembling the complex and potent Trabectedin molecule.
Comparative Analysis of Synthetic Routes Incorporating Trabectedin Intermediate A22
Evaluation of Overall Synthetic Efficiency and Step Count
Fully Synthetic Routes: The first landmark total synthesis of Trabectedin (B1682994) was achieved by E.J. Corey's group in 1996. wikipedia.org Subsequent total syntheses have been reported by several research groups, employing various strategies. chinesechemsoc.org For instance, a 2022 publication outlined a total synthesis of Trabectedin accomplished in 22–27 steps. chinesechemsoc.org Another patented route describes the preparation of a key intermediate for Trabectedin via a 6-step sequence, achieving a total yield of 56.8% on a hundred-milligram scale. google.com While this segment shows good efficiency, total syntheses are often characterized by their length and complexity.
Semi-synthetic Route: A significant breakthrough in solving the supply issue for Trabectedin was the development of a semi-synthetic process starting from cyanosafracin B. nih.gov Cyanosafracin B is an antibiotic that is readily available through the fermentation of the bacterium Pseudomonas fluorescens. researchgate.net This industrial process involves approximately 20 synthetic transformation steps to convert cyanosafracin B into Trabectedin, with a reported total yield of 1.14%. researchgate.net Although the percentage yield is low, the accessibility of the starting material makes this the preferred industrial route.
Table 1: Comparison of Synthetic Route Efficiency
| Synthetic Strategy | Reported Number of Steps | Reported Overall Yield | Key Features |
| Fully Synthetic | 22–27 steps chinesechemsoc.org | Not always reported; segment yield of 56.8% over 6 steps noted in one patent google.com | High flexibility for analogue creation; starts from basic chemical building blocks. |
| Semi-synthetic | ~20 steps (from cyanosafracin B) researchgate.net | 1.14% researchgate.net | Utilizes a readily available fermented starting material; solved the industrial supply problem. nih.govresearchgate.net |
Assessment of Reagent Accessibility and Cost-Effectiveness for A22 Production
The cost and availability of reagents are paramount considerations, particularly for industrial-scale synthesis.
Semi-synthetic Route: The primary advantage of the semi-synthetic approach is the use of cyanosafracin B as the starting material. nih.gov Since it is produced via fermentation, a well-established and scalable biotechnological process, the cost and accessibility are significantly more favorable than creating a similarly complex core structure through chemical synthesis. researchgate.net This route circumvents the need for many of the early-stage, complex chemical transformations, leading to a more cost-effective industrial process.
Environmental and Sustainability Considerations in A22 Synthetic Routes (e.g., atom economy)
Modern synthetic chemistry places increasing emphasis on sustainability and "green" principles, such as atom economy.
Strategic Advantages and Disadvantages of Distinct A22 Synthetic Pathways
Both fully synthetic and semi-synthetic routes to Trabectedin offer unique strategic advantages and come with inherent drawbacks. The choice of route often depends on the ultimate goal, whether it is flexible research and development or large-scale, cost-effective manufacturing.
Table 2: Strategic Comparison of Synthetic Pathways
| Pathway | Strategic Advantages | Strategic Disadvantages |
| Fully Synthetic | - High degree of flexibility to create structural analogues for drug discovery. researchgate.net - Independent of microbial fermentation processes and potential variabilities. - Advances synthetic methodology and enables academic exploration. chinesechemsoc.org | - Often involves a high number of steps and low overall yields. google.com - Can be prohibitively expensive for large-scale production due to costly reagents and catalysts. wikipedia.orgchinesechemsoc.org - Initial supply challenges for complex starting materials. |
| Semi-synthetic | - Solved the industrial supply problem for Trabectedin, ensuring availability for patients. nih.govresearchgate.net - Highly cost-effective for large-scale manufacturing due to the fermented starting material. researchgate.net - Leverages a "greener" fermentation process for the core structure. | - Less flexible for creating analogues of the core cyanosafracin B structure. - Dependent on the specific Pseudomonas fluorescens strain and fermentation infrastructure. - The overall percentage yield from the starting antibiotic is low (1.14%). researchgate.net |
Future Research Trajectories and Unexplored Avenues for Trabectedin Intermediate A22
Development of Next-Generation Synthetic Strategies for A22
The synthesis of structurally complex molecules like Trabectedin (B1682994) is a lengthy and often low-yielding process. rsc.orggoogle.com Future research will undoubtedly focus on developing more efficient and innovative synthetic routes to key intermediates such as A22.
| Synthetic Approach | Potential Advantages for A22 Synthesis | Key Research Focus |
| Convergent Synthesis | Increased overall yield, greater flexibility for analogue synthesis. | Development of robust and high-yielding fragment coupling reactions. |
| Tandem Reactions | Reduction in the number of synthetic steps and purification stages. | Design of catalytic systems that can mediate multiple transformations in one pot. |
| Flow Chemistry | Improved safety, scalability, and reproducibility. | Optimization of reaction conditions in continuous flow reactors for key bond-forming reactions. |
Biomimetic Synthesis Inspired by Natural Biosynthetic Pathways
While the natural biosynthetic pathway of Trabectedin is not fully elucidated, future research into its biosynthesis could provide valuable inspiration for the synthesis of Intermediate A22. nih.gov Biomimetic synthesis aims to mimic nature's strategies for constructing complex molecules, often leading to highly efficient and stereoselective reactions. researchgate.net
If the biosynthetic pathway leading to the core structure of A22 is identified, chemists could design laboratory syntheses that replicate these biological transformations. This could involve the use of enzyme-inspired catalysts or the strategic application of cyclization reactions that mimic enzymatic processes. Such an approach could offer a more elegant and potentially more sustainable route to A22. researchgate.net
Exploration of Novel Chemical Reactivity for A22 Functionalization
Future research will likely focus on exploring the latent chemical reactivity of Trabectedin Intermediate A22 to enable its late-stage functionalization. The ability to selectively modify the A22 structure after its core has been assembled would be highly valuable for creating a diverse library of analogues.
This could involve the development of novel C-H activation methods to introduce new functional groups at positions that are typically unreactive. Additionally, exploring the reactivity of existing functional groups on the A22 scaffold under new reaction conditions could unveil previously unknown transformation pathways, leading to novel molecular architectures. researchgate.net
Advanced Spectroscopic and Computational Methods for A22 Characterization in Complex Reaction Mixtures
The characterization of complex intermediates like A22 within intricate reaction mixtures is a significant analytical challenge. Future research will necessitate the application of advanced spectroscopic and computational techniques for real-time reaction monitoring and structural elucidation.
High-resolution mass spectrometry (HRMS) and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy will be crucial for identifying and characterizing A22 and its byproducts. niscpr.res.incabidigitallibrary.orgamazonaws.com The coupling of these techniques with liquid chromatography (LC-MS-NMR) can provide a powerful tool for analyzing complex mixtures without the need for tedious isolation of each component.
Computational methods, such as density functional theory (DFT) calculations, can be employed to predict the spectroscopic properties of potential intermediates and transition states, aiding in their identification and in understanding the reaction mechanisms involved in the formation of A22.
| Analytical Technique | Application in A22 Research | Potential Insights |
| 2D NMR (COSY, HSQC, HMBC) | Complete structural elucidation of A22 and its precursors. | Connectivity of atoms and stereochemical relationships. |
| High-Resolution Mass Spectrometry | Accurate mass determination and elemental composition analysis. | Confirmation of molecular formula (C38H42N4O10S). capotchem.cn |
| LC-MS/MS | Identification and quantification of A22 in reaction mixtures. | Reaction profiling and impurity tracking. |
| Computational Chemistry (DFT) | Prediction of NMR and IR spectra, conformational analysis. | Deeper understanding of the three-dimensional structure and reactivity of A22. |
Design and Synthesis of A22 Analogues for Diversified Chemical Libraries
A key future direction will be the use of this compound as a scaffold for the creation of diversified chemical libraries. researchgate.net By systematically modifying the structure of A22, researchers can generate a wide range of analogues that can be screened for improved biological activity or novel therapeutic properties. nih.govresearchgate.net
This "diverted total synthesis" approach would leverage an efficient synthesis of A22 and then introduce structural modifications. researchgate.net The development of parallel synthesis techniques would allow for the rapid production of a large number of analogues, accelerating the drug discovery process.
Methodological Innovations in Scale-Up and Process Chemistry of A22
The transition from a laboratory-scale synthesis to a large-scale industrial process presents numerous challenges. thieme-connect.com Future research in the process chemistry of this compound will focus on developing robust, safe, and scalable synthetic methods.
This includes the optimization of reaction conditions to minimize the use of hazardous reagents and solvents, the development of efficient purification methods to remove impurities, and the implementation of process analytical technology (PAT) for real-time monitoring and control of the manufacturing process. The goal is to establish a cost-effective and environmentally friendly process for the production of A22, which is essential for ensuring a stable supply of Trabectedin. rsc.orgresearchgate.net
Q & A
Q. What gaps exist in the current understanding of this compound’s off-target effects, and how can they be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
